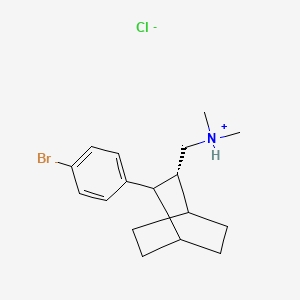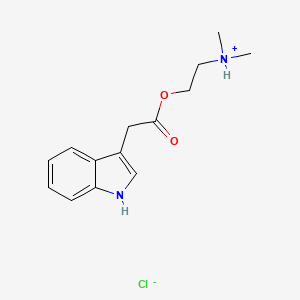
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and synthetic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst such as sulfuric acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors in the body, leading to a range of biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
相似化合物的比较
Similar Compounds
O-Acetylpsilocin: A semi-synthetic psychoactive drug with a similar indole structure.
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine]: An indole derivative with modulatory activity on pro-inflammatory cytokine production.
3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl acetate: Another indole derivative with similar structural features.
Uniqueness
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
63906-35-4 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-[2-(1H-indol-3-yl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)7-8-18-14(17)9-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,15H,7-9H2,1-2H3;1H |
InChI 键 |
HEUYKGNOPUJGSK-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCOC(=O)CC1=CNC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


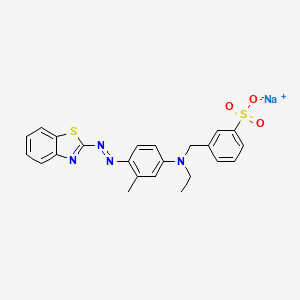

![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
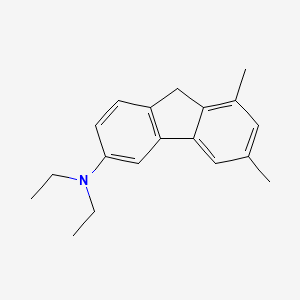
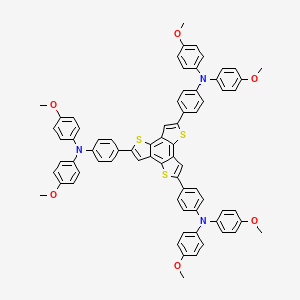
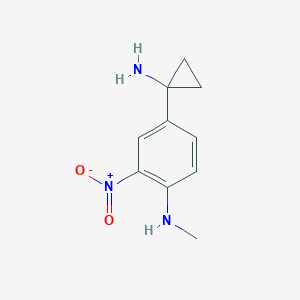


![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
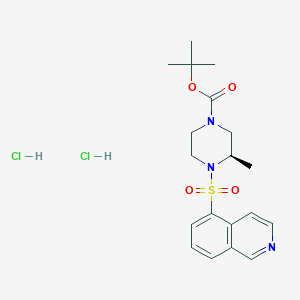
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
